

Application Notes and Protocols: Cyclohexane-1,3-dione Derivatives in Enzyme Inhibition Studies

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Compound of Interest

Compound Name: 5-(2-Phenylethyl)cyclohexane-1,3-dione

Cat. No.: B560845

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Disclaimer: While the user requested information on **5-(2-phenylethyl)cyclohexane-1,3-dione**, a thorough review of the available scientific literature did not yield specific enzyme inhibition data for this particular compound. The following application notes and protocols are based on studies of various other derivatives of cyclohexane-1,3-dione and are intended to serve as a general guide for researchers and drug development professionals working with this class of molecules.

Introduction

Cyclohexane-1,3-dione and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a range of enzymes. These compounds have been investigated for their potential as herbicides, anticancer agents, and therapeutics for neurodegenerative diseases. The core cyclohexane-1,3-dione structure can be readily modified, allowing for the exploration of structure-activity relationships and the optimization of inhibitory potency and selectivity.

This document provides an overview of the application of cyclohexane-1,3-dione derivatives in enzyme inhibition studies, with a focus on two key enzyme targets: p-Hydroxyphenylpyruvate Dioxygenase (HPPD) and c-Met kinase.

Target Enzymes and Mechanism of Action

p-Hydroxyphenylpyruvate Dioxygenase (HPPD)

HPPD is a key enzyme in the biosynthesis of plastoquinone in plants, a vital component of the photosynthetic electron transport chain.^[1] Inhibition of HPPD leads to a depletion of plastoquinone, which in turn disrupts carotenoid biosynthesis, resulting in the bleaching of plant tissues.^[1] The triketone moiety, which includes the 1,3-dione feature present in these cyclohexane derivatives, is essential for their inhibitory activity against HPPD.^[1]

c-Met Kinase

The c-Met receptor tyrosine kinase is a crucial regulator of cell growth, motility, and invasion. Its aberrant activation is implicated in the development and progression of various cancers, including non-small-cell lung cancer (NSCLC).^{[2][3]} Cyclohexane-1,3-dione derivatives have been identified as potential inhibitors of c-Met kinase, showing promise as anticancer therapeutic agents.^{[2][3]}

Quantitative Data: Inhibitory Activity of Cyclohexane-1,3-dione Derivatives

The following tables summarize the inhibitory activities of various cyclohexane-1,3-dione derivatives against their respective enzyme targets, as reported in the literature.

Table 1: Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD) by 2-Acyl-cyclohexane-1,3-dione Derivatives^[1]

Compound	R1 Side Chain	Apparent I50 (μM)
5d	C11 alkyl	0.18 ± 0.02
Sulcotrione (commercial herbicide)	-	0.25 ± 0.02
4b	C9 alkyl	High Activity
4d	C9 alkyl	High Activity
4e	C9 alkyl	High Activity
5b	C11 alkyl	High Activity
5f	C11 alkyl	High Activity
16b	Phenyl	High Activity

Table 2: Inhibition of c-Met Kinase by 1,2,4-Triazine Derivatives of Cyclohexane-1,3-dione[4]

Compound	IC50 (nM)
5	< 1.00
7a	< 1.00
7b	< 1.00
10c	< 1.00
10e	< 1.00
10f	< 1.00
11b	< 1.00
11c	< 1.00
11d	< 1.00
11f	< 1.00
Foretinib (Reference Drug)	1.16

Experimental Protocols

Protocol 1: In Vitro HPPD Enzyme Inhibition Assay

This protocol is a generalized procedure based on methodologies for assessing the inhibition of plant HPPD.^[1]

Materials:

- Recombinant *Arabidopsis thaliana* HPPD enzyme
- p-Hydroxyphenylpyruvate (HPP) substrate
- Ascorbate
- Catalase
- Assay buffer (e.g., potassium phosphate buffer, pH 7.0)
- Test compounds (cyclohexane-1,3-dione derivatives) dissolved in a suitable solvent (e.g., DMSO)
- 96-well microplate reader

Procedure:

- Prepare a reaction mixture containing the assay buffer, ascorbate, and catalase.
- Add the HPPD enzyme to the reaction mixture.
- Add varying concentrations of the test compound (inhibitor) to the wells of a 96-well plate. Include a control with no inhibitor.
- Incubate the enzyme and inhibitor together for a defined period (e.g., 3 minutes) at a controlled temperature.^[1]
- Initiate the enzymatic reaction by adding the HPP substrate to all wells.

- Monitor the consumption of HPP or the formation of the product, homogentisic acid, over time using a microplate reader at an appropriate wavelength.
- Calculate the initial reaction rates for each inhibitor concentration.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Protocol 2: In Vitro c-Met Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibition of c-Met kinase activity.

Materials:

- Recombinant human c-Met kinase
- ATP
- Peptide substrate (e.g., a poly-Glu-Tyr peptide)
- Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂, MnCl₂, and DTT)
- Test compounds (cyclohexane-1,3-dione derivatives) dissolved in DMSO
- Kinase-Glo® Luminescent Kinase Assay kit (or similar)
- 96-well microplates
- Luminometer

Procedure:

- Prepare a reaction mixture containing the assay buffer, c-Met kinase, and the peptide substrate.
- Add varying concentrations of the test compound to the wells of a 96-well plate. Include a control with no inhibitor.
- Initiate the kinase reaction by adding ATP to all wells.

- Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
- Stop the reaction and measure the amount of ATP remaining using a luminescent assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
- Calculate the percentage of inhibition for each concentration of the test compound.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Cell-Based Cytotoxicity Assay

This protocol describes a general method to assess the cytotoxic effects of cyclohexane-1,3-dione derivatives on cancer cell lines.

Materials:

- Cancer cell line (e.g., A549 or H460 for NSCLC)[2]
- Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
- Test compounds dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
- 96-well cell culture plates
- Microplate reader

Procedure:

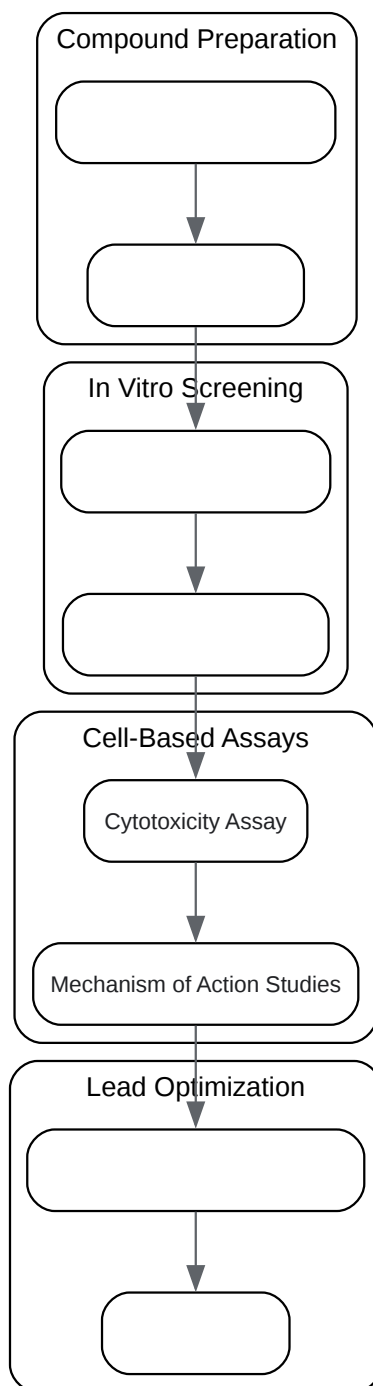
- Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic

drug).

- After the incubation period, add the MTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals.
- Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent solution).
- Measure the absorbance of the formazan solution at the appropriate wavelength using a microplate reader.
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
- Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

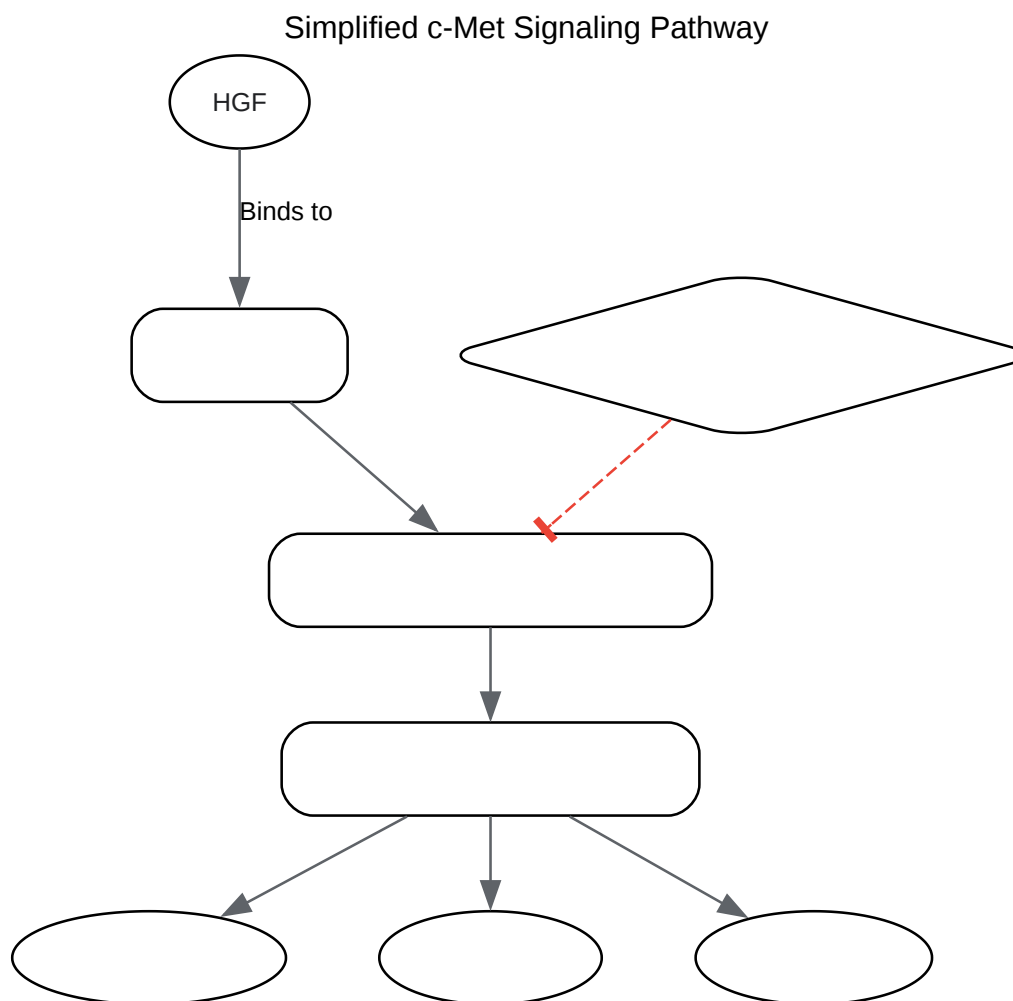
Visualizations

General Workflow for Screening Cyclohexane-1,3-dione Derivatives



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Caption: General workflow for screening cyclohexane-1,3-dione derivatives.



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Caption: Simplified c-Met signaling pathway and point of inhibition.

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